molecular formula C10H21N B1617308 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- CAS No. 35448-31-8

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

Cat. No. B1617308
CAS RN: 35448-31-8
M. Wt: 155.28 g/mol
InChI Key: WYNULUURQZBBSK-UHFFFAOYSA-N
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Description

“1-Butanamine, 3-methyl-N-(3-methylbutylidene)-” is a chemical compound with the formula C10H21N. It has a molecular weight of 155.2804 . It is also known by other names such as 3-Methyl-N-(3-methylbutylidene)-1-butanamine, N-Isopentylidene isopentylamine, and 3-methyl-N-(3-methylbutyl)butan-1-imine .


Molecular Structure Analysis

The molecular structure of “1-Butanamine, 3-methyl-N-(3-methylbutylidene)-” can be represented by the InChI string: InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3 . This structure can be viewed using specific software that can interpret this InChI string .

Scientific Research Applications

  • Chemical Analysis and Forensics

    • The chemical structure of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-, makes it a subject of interest in forensic toxicology and chemical analysis. Studies have developed methods for identifying and quantifying this compound in biological specimens, such as urine, saliva, and sweat, using techniques like gas chromatography-mass spectrometry (GC-MS) (Kintz, 1997). These methods are crucial for drug abuse investigations and forensic examinations.
  • Pharmacological Research

    • Research has been conducted on derivatives of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-, exploring their potential therapeutic applications. For instance, studies have examined their effects in drug discrimination assays and their psychoactive properties. These studies suggest the possibility of these compounds being used as psychotherapeutic agents or in facilitating psychotherapy (Nichols et al., 1986).
  • Chemical Synthesis and Differentiation

    • The synthesis and structural analysis of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- and its homologues have been a significant area of research. This includes developing methods for their differentiation from similar compounds using mass spectrometry, which is vital for accurate identification in both pharmacological research and forensic science (Noggle Ft et al., 1991).
  • Biochemical and Physiological Studies

    • The compound and its derivatives have been used in biochemical studies to understand their interaction with biological systems. This includes examining their metabolism and excretion in animal models, which is important for understanding their pharmacokinetics and potential toxicological impacts (Carter et al., 2000).
  • Thermodynamic and Thermophysical Research

    • Studies have also been conducted on the thermodynamic and thermophysical properties of organic nitrogen compounds, including 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-. This research is important for understanding the physical behavior of these compounds under different conditions, which is crucial for both industrial applications and scientific research (Das et al., 1993).

Safety And Hazards

The safety and hazards of “1-Butanamine, 3-methyl-N-(3-methylbutylidene)-” are not fully detailed in the sources I found. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methyl-N-(3-methylbutyl)butan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNULUURQZBBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067922
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, Colourless liquid; Fishy aroma
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in heptane, triacetin, Soluble (in ethanol)
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.768-0.774
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

CAS RN

35448-31-8
Record name N-Isopentylideneisopentylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35448-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentylidene isopentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPENTYLIDENE ISOPENTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QID90Z5HCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1000 g 3-methylbutanal are reacted in the presence of 100 g of a commercially available nickel containing carrier catalyst (containing about 52 to 53% by weight nickel and employing chromium (3)-oxide as activator) at 110° C with a mixture of ammonia and hydrogen (volume ratio 1:1) in a flask equipped as described in Example 1. The velocity of the gases is 160 l/h. Altogether, 240 l ammonia and 240 l hydrogen are introduced into the catalyst suspension over a reaction time of 3 hours. After termination of the reaction the catalyst is separated by filtration. 868 g 3-methylbutylidene-3-methylbutylamine are obtained.
Quantity
1000 g
Type
reactant
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[Compound]
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chromium (3)-oxide
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catalyst
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240 L
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240 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
B Lu, J Perez-Moreno, F Zhang, AC Rinaldi… - Food Science and Human …, 2021 - Elsevier
Aroma is central to the worldwide success of truffles as gourmet food and the high prices paid for these edible mushrooms. In this study, volatile organic compounds (VOCs) from fruiting …
P Natarajan, S Singh… - Research Journal of …, 2019 - indianjournals.com
Objective The aim to determine the active compounds in the ant of Oeophylla smaragdina (OS), Materials and Method: Analysis of Gas chromatography-mass spectrometry (GC-MS) …
Number of citations: 4 www.indianjournals.com
Y Wang, X Wang, Y Huang, C Liu, T Yue, W Cao - Food Chemistry, 2024 - Elsevier
Salmonella is one of the most prevalent foodborne pathogens in poultry and its products. Its rapid detection based on volatile organic compounds (VOC) has been widely accepted. …
Y Wang, X WANG, Y HUANG, C Liu, T Yue, W CAO - papers.ssrn.com
Salmonella is one of the most prevalent foodborne pathogens in poultry and poultry products. Its quick detection based on volatile organic compounds (VOC) has been widely accepted. …
Number of citations: 0 papers.ssrn.com
R Makhuvele, S Gbashi, PB Njobeh - Journal of King Saud University …, 2022 - Elsevier
Tulbaghia violacea is a bulbous herb that is used extensively in traditional medicine to alleviate various illnesses. The current study aimed to evaluate the total phenolic and flavonoid …
P Zhou, S Xiong, Y Zhang, H Jiang, Y Chi… - International Journal of …, 2017 - Elsevier
The nitrogen transformation with attention to the intermediates and NO x precursors has been investigated during the primary pyrolysis of sewage sludge by using Pyrolyzer-gas …
AA Adeniran, MA Sonibare, S Kumar - Biochemical Systematics and …, 2020 - Elsevier
The edible and wild cultivars of Dioscorea dumetorum (Kunth) Pax. (Family: Dioscoreaceae) are commonly used as close substitutes in herbal markets due to their edibility and …
L Xie, YS Jiang, YB Wang, HW Xiao, W Liu, Y Ma… - Foods, 2023 - mdpi.com
The effects of far infrared radiation drying (FID) on physical properties (drying kinetics, color, shrinkage ratio, rehydration ratio, and microstructural characterization) and volatile odor …
Number of citations: 7 0-www-mdpi-com.brum.beds.ac.uk
KD Nizio, M Ueland, BH Stuart, SL Forbes - Forensic Chemistry, 2017 - Elsevier
Cadaver-detection dogs are employed by law enforcement agencies to locate human remains in cases of missing persons, suspected homicides and following natural or man-made …
I Kiseleva - Intelligent Biotechnologies of Natural and Synthetic …, 2022 - books.google.com
Using GC-MS, the composition of biologically active substances (BAS) was investigated and the antioxidant activity (AOA) of methanol extracts of 10 samples of 5 species of timber fungi …
Number of citations: 0 books.google.com

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